N-(2,2-Dichloro-1-hydroxyhexyl)benzamide
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Overview
Description
N-(2,2-Dichloro-1-hydroxyhexyl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group attached to a hexyl chain with two chlorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-1-hydroxyhexyl)benzamide typically involves the reaction of benzoyl chloride with 2,2-dichloro-1-hydroxyhexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dichloro-1-hydroxyhexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the amide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2,2-Dichloro-1-hydroxyhexyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-Dichloro-1-hydroxyhexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The presence of the hydroxyl and chlorine groups can influence its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dichloro-1-hydroxyethyl)benzamide
- N-(2,2-Dichloro-1-hydroxypropyl)benzamide
- N-(2,2-Dichloro-1-hydroxybutyl)benzamide
Uniqueness
N-(2,2-Dichloro-1-hydroxyhexyl)benzamide stands out due to its longer hexyl chain, which can affect its solubility, reactivity, and overall biological activity
Properties
CAS No. |
62998-58-7 |
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Molecular Formula |
C13H17Cl2NO2 |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
N-(2,2-dichloro-1-hydroxyhexyl)benzamide |
InChI |
InChI=1S/C13H17Cl2NO2/c1-2-3-9-13(14,15)12(18)16-11(17)10-7-5-4-6-8-10/h4-8,12,18H,2-3,9H2,1H3,(H,16,17) |
InChI Key |
RIXBSURABSDVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(NC(=O)C1=CC=CC=C1)O)(Cl)Cl |
Origin of Product |
United States |
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